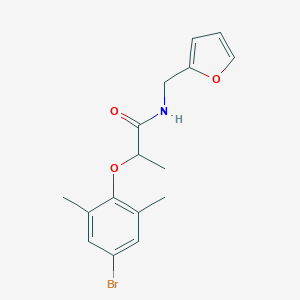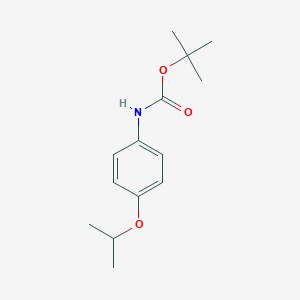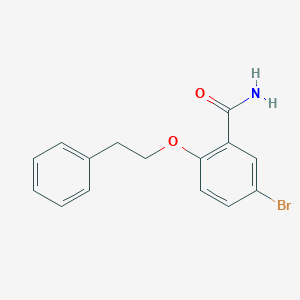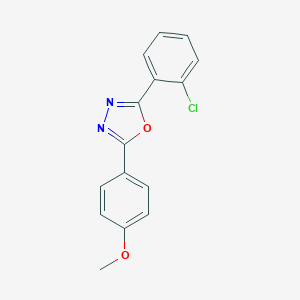
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMPE is a synthetic compound that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant and anti-inflammatory responses. Additionally, this compound has been found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV).
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, invasion, and metastasis, the inhibition of inflammation, and the inhibition of viral replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to increase the expression of genes involved in antioxidant and anti-inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several advantages for lab experiments, including its synthetic accessibility, its potential for the development of new drugs, and its diverse range of biological activities. However, this compound also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific targets.
Orientations Futures
There are several future directions for research on 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, including the development of new analogs with improved selectivity and potency, the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, and the elucidation of its molecular mechanism of action. Additionally, the development of new methods for the synthesis of this compound and its analogs may improve its accessibility and potential for drug development.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its potential for the development of new drugs, but also has limitations, including its potential toxicity. There are several future directions for research on this compound, including the development of new analogs and the investigation of its potential for the treatment of other diseases.
Méthodes De Synthèse
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with 1-(4-methylpiperazin-1-yl)ethanone in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(15)3-4-13(11)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Clé InChI |
ZFUVZMNCRFHSSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)



![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)



![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)

